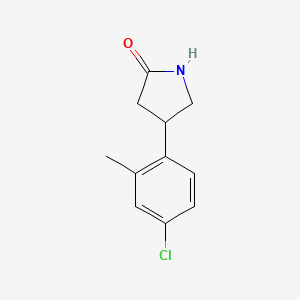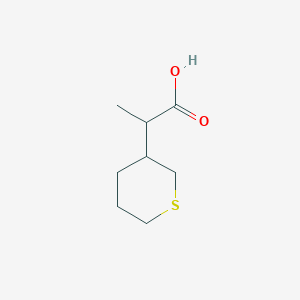
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic addition, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The piperidine ring can engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the piperidine ring.
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-ol: Another isomer with the piperidine ring attached at a different position.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, leading to different chemical properties.
1,1,1-Trifluoro-2-methylpropan-2-ol: Lacks the piperidine ring, resulting in distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-3-2-4-12-5-6/h6,12-13H,2-5H2,1H3 |
InChI Key |
UNXQZANPVORWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCNC1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)





![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)




